molecular formula C27H23F3N2OS B2811189 1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone CAS No. 685107-60-2

1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone

Cat. No.: B2811189
CAS No.: 685107-60-2
M. Wt: 480.55
InChI Key: ADOCROZTAICRSJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone is a complex organic compound featuring a unique structure that includes imidazole and trifluoromethylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, and hydrogen peroxide (H2O2).

    Reducing Agents: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more potent and selective .

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of these compounds .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone.

    1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-butanone: Contains a butanone group, offering different reactivity and properties.

Uniqueness

The uniqueness of 1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methylphenyl)-2-[4-(4-methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N2OS/c1-18-3-9-21(10-4-18)24-15-32(16-25(33)22-11-5-19(2)6-12-22)26(31-24)34-17-20-7-13-23(14-8-20)27(28,29)30/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOCROZTAICRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=N2)SCC3=CC=C(C=C3)C(F)(F)F)CC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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